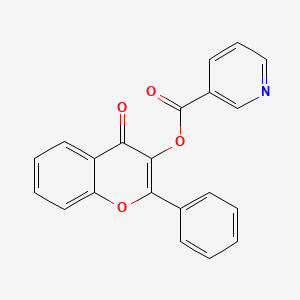
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 5-bromo-7-methyl-1H-indole-2,3-dione, which is commonly known as 5-bromoindomethacin. The synthesis of this compound has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated. In
Scientific Research Applications
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. It has been suggested that the mechanism of action of this compound involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, this compound has been shown to exhibit antioxidant activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, which makes it suitable for use in various experiments. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity against cancer cells, but it could also exhibit cytotoxicity against normal cells if used at high concentrations.
Future Directions
There are several future directions for the study of 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone. One direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential synergistic effects with other anticancer drugs. Additionally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
The synthesis of 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 5-bromoindomethacin with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The synthesis of this compound has been optimized to yield high purity and high yield. The purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPBAUVTOKKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=S)N)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)
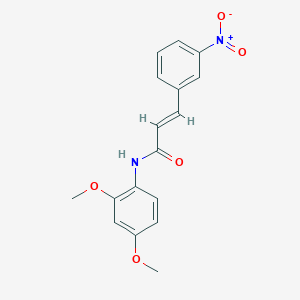
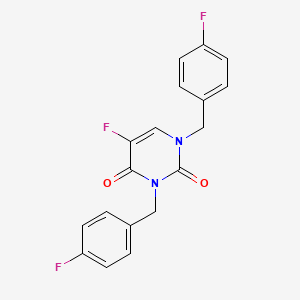
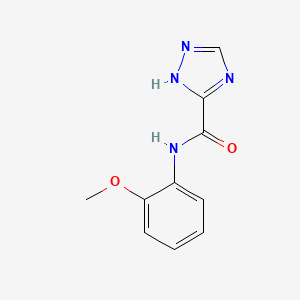

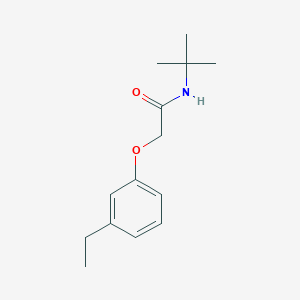

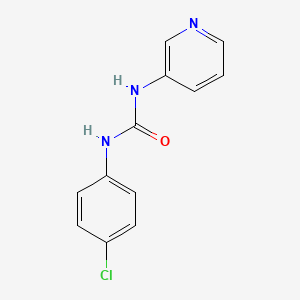
![1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5641619.png)
![3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5641622.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5641628.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5641639.png)
![3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5641652.png)
